molecular formula C12H18ClO4P B14947181 Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate

Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate

Cat. No.: B14947181
M. Wt: 292.69 g/mol
InChI Key: QAWXOJPOBUZRDI-UHFFFAOYSA-N
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Description

Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate is an organophosphorus compound with the molecular formula C₁₂H₁₈ClO₄P. It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a diethyl ester and a 4-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired phosphonate ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s phosphonate group mimics the natural substrate of the enzyme, leading to competitive inhibition. Additionally, its ability to form stable complexes with metal ions contributes to its effectiveness as a corrosion inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [1-(4-chlorophenyl)-1-hydroxypropyl]phosphonate
  • Diethyl [1-(4-chlorophenyl)-1-hydroxybutyl]phosphonate
  • Diethyl [1-(4-chlorophenyl)-1-hydroxyphenyl]phosphonate

Uniqueness

Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate is unique due to its specific structural features, including the 4-chlorophenyl group and the hydroxyethyl moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H18ClO4P

Molecular Weight

292.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-1-diethoxyphosphorylethanol

InChI

InChI=1S/C12H18ClO4P/c1-4-16-18(15,17-5-2)12(3,14)10-6-8-11(13)9-7-10/h6-9,14H,4-5H2,1-3H3

InChI Key

QAWXOJPOBUZRDI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)(C1=CC=C(C=C1)Cl)O)OCC

Origin of Product

United States

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